Cas no 77725-25-8 (3-Benzyl-1-methyl-1h-pyrazol-5(4h)-one)

3-Benzyl-1-methyl-1h-pyrazol-5(4h)-one 化学的及び物理的性質
名前と識別子
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- 3-benzyl-1-methyl-1h-pyrazol-5(4h)-one
- 5-benzyl-2-methyl-4H-pyrazol-3-one
- 3-Benzyl-1-methyl-1h-pyrazol-5(4h)-one
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- インチ: 1S/C11H12N2O/c1-13-11(14)8-10(12-13)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
- InChIKey: GBFJBJMJPGDBFE-UHFFFAOYSA-N
- ほほえんだ: O=C1CC(CC2C=CC=CC=2)=NN1C
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 254
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 32.7
3-Benzyl-1-methyl-1h-pyrazol-5(4h)-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A049005982-100mg |
3-Benzyl-1-methyl-1H-pyrazol-5(4H)-one |
77725-25-8 | 97% | 100mg |
$689.00 | 2023-09-01 | |
Crysdot LLC | CD00001954-100mg |
3-Benzyl-1-methyl-1H-pyrazol-5(4H)-one |
77725-25-8 | 97% | 100mg |
$650 | 2024-07-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2041051-100mg |
5-Benzyl-2-methyl-2,4-dihydro-3H-pyrazol-3-one |
77725-25-8 | 97% | 100mg |
¥7605.00 | 2024-07-28 |
3-Benzyl-1-methyl-1h-pyrazol-5(4h)-one 関連文献
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1. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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8. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
3-Benzyl-1-methyl-1h-pyrazol-5(4h)-oneに関する追加情報
Comprehensive Guide to 3-Benzyl-1-methyl-1H-pyrazol-5(4H)-one (CAS No. 77725-25-8): Properties, Applications, and Market Insights
3-Benzyl-1-methyl-1H-pyrazol-5(4H)-one (CAS No. 77725-25-8) is a versatile heterocyclic compound with significant applications in pharmaceuticals, agrochemicals, and material science. This pyrazolone derivative has garnered attention due to its unique structural features and broad utility in synthetic chemistry. Researchers and industries are increasingly exploring its potential as a building block for drug discovery and specialty chemical synthesis.
The molecular structure of 3-Benzyl-1-methyl-1H-pyrazol-5(4H)-one features a pyrazolone core substituted with a benzyl group at the 3-position and a methyl group at the 1-position. This configuration contributes to its enhanced stability and reactivity profile, making it valuable for various chemical transformations. Current trends in green chemistry have spurred interest in developing eco-friendly synthesis routes for this compound, aligning with the growing demand for sustainable chemical processes.
In pharmaceutical applications, 3-Benzyl-1-methyl-1H-pyrazol-5(4H)-one serves as a key intermediate for anti-inflammatory agents and CNS-active compounds. Recent studies highlight its potential in designing novel kinase inhibitors, addressing the urgent need for targeted cancer therapies. The compound's ability to modulate biological pathways has positioned it as a valuable scaffold in medicinal chemistry research.
The agrochemical industry utilizes 3-Benzyl-1-methyl-1H-pyrazol-5(4H)-one in developing crop protection agents with improved efficacy and environmental profiles. Its structural features contribute to the creation of next-generation pesticides that meet stringent regulatory requirements while maintaining high performance. This aligns with the global shift toward sustainable agriculture practices and reduced ecological impact of farming inputs.
Material science applications of 3-Benzyl-1-methyl-1H-pyrazol-5(4H)-one include its use as a precursor for functional polymers and advanced coatings. The compound's aromatic system and heterocyclic nature contribute to the development of materials with enhanced thermal stability and optical properties. These characteristics are particularly valuable in electronic materials and specialty coatings for industrial applications.
Market analysis indicates growing demand for 3-Benzyl-1-methyl-1H-pyrazol-5(4H)-one across multiple sectors, driven by advancements in drug discovery technologies and green chemistry initiatives. The compound's supply chain dynamics reflect the broader trends in fine chemical manufacturing, with increasing emphasis on quality control standards and regulatory compliance. Industry forecasts suggest steady growth in its applications, particularly in biopharmaceutical research and advanced material development.
Quality specifications for 3-Benzyl-1-methyl-1H-pyrazol-5(4H)-one typically include parameters such as purity grade, melting point range, and spectroscopic characteristics. Analytical methods like HPLC analysis and NMR spectroscopy are commonly employed for quality assessment. These standards ensure the compound meets the rigorous requirements of pharmaceutical intermediates and research chemicals.
Recent innovations in process optimization have improved the synthesis of 3-Benzyl-1-methyl-1H-pyrazol-5(4H)-one, reducing production costs while maintaining high yields. These advancements address the industry's need for cost-effective chemical synthesis without compromising product quality. The development of catalytic methods and continuous flow processes represents significant progress in the field.
Storage and handling recommendations for 3-Benzyl-1-methyl-1H-pyrazol-5(4H)-one emphasize protection from moisture and light exposure to maintain stability. Proper chemical storage practices are essential for preserving the compound's integrity and ensuring consistent performance in downstream applications. These considerations are particularly important for research laboratories and manufacturing facilities handling the material.
Future research directions for 3-Benzyl-1-methyl-1H-pyrazol-5(4H)-one include exploring its potential in bioconjugation chemistry and drug delivery systems. The compound's structural versatility offers opportunities for creating targeted therapeutic agents and smart materials. These emerging applications align with the growing interest in precision medicine and functional nanomaterials across scientific disciplines.
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